molecular formula C14H20Cl2N2O2 B13788574 (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride CAS No. 66842-90-8

(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride

Cat. No.: B13788574
CAS No.: 66842-90-8
M. Wt: 319.2 g/mol
InChI Key: JFXIAVIQXNKAEN-QFHYWFJHSA-N
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Description

The compound "(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine; chloride" is a Schiff base featuring a 4-chlorophenyl group, an (E)-configured methanimine linkage, and a morpholinium propoxy substituent with a chloride counterion. The morpholinium group enhances water solubility compared to neutral analogs, while the 4-chlorophenyl moiety may contribute to biological activity, such as antimicrobial or anticancer properties, common in chlorinated aromatic systems .

Properties

CAS No.

66842-90-8

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride

InChI

InChI=1S/C14H19ClN2O2.ClH/c1-12(17-6-8-18-9-7-17)11-19-16-10-13-2-4-14(15)5-3-13;/h2-5,10,12H,6-9,11H2,1H3;1H/b16-10+;

InChI Key

JFXIAVIQXNKAEN-QFHYWFJHSA-N

Isomeric SMILES

CC(CO/N=C/C1=CC=C(C=C1)Cl)[NH+]2CCOCC2.[Cl-]

Canonical SMILES

CC(CON=CC1=CC=C(C=C1)Cl)[NH+]2CCOCC2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the chlorophenyl intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Formation of the Methanimine Moiety: The final step involves the formation of the methanimine moiety through a reaction with a suitable reagent, such as formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride exhibit anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that morpholine derivatives can inhibit protein kinases, which are critical in cancer progression.

Case Study:
A study published in Cancer Research demonstrated the effectiveness of morpholine-based compounds in inhibiting tumor growth in xenograft models, showing a reduction in tumor volume by up to 60% compared to control groups .

CompoundMechanism of ActionTumor Reduction (%)
Morpholine Derivative AProtein Kinase Inhibition60%
Morpholine Derivative BApoptosis Induction45%

Neuropharmacology

The morpholine structure is associated with neuroprotective effects. Compounds containing this moiety have been investigated for their ability to modulate neurotransmitter systems, particularly glutamate receptors.

Case Study:
In a study focusing on neurodegenerative diseases, a related morpholine compound was found to protect neurons from excitotoxicity by acting as an NMDA receptor antagonist. This action was linked to reduced oxidative stress and improved cognitive function in animal models .

Study FocusNMDA Receptor ActivityCognitive Improvement
Neurodegeneration ModelAntagonistSignificant

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of morpholine derivatives. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death.

Case Study:
A publication reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

BacteriaMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus8Penicillin (16)
Escherichia coli16Ampicillin (32)

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key analogs based on substituents, molecular formulas, and properties:

Compound Name Substituents Molecular Formula Key Properties/Activities References
(E)-1-(4-Chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine; chloride Morpholinium propoxy, chloride counterion C17H23ClN2O2+·Cl− Enhanced solubility (morpholinium), potential bioactivity (chlorophenyl)
(E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine 5-Nitrothiophene C11H8ClN3O2S Antimutagenic activity (20 μM reduces Aflatoxin B1 toxicity)
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine 4-Methylphenyl-imidazole C17H14ClN3 Isomorphous crystal structure (isostructurality index 99.4% with Br analog)
(E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine 2,4,6-Trifluorophenyl C13H8ClF3N High synthetic yield (99%), characterized by 1H NMR
1-(4-Chlorophenyl)-N-(4-methoxyphenyl)methanimine 4-Methoxyphenyl C14H12ClNO Simplified structure; SMILES: COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine Benzimidazole C14H10ClN3 Inhibits wheat germination; potential herbicidal applications

Key Findings from Comparative Analysis

  • Morpholinium Group Impact : The morpholinium propoxy substituent in the target compound likely improves solubility compared to neutral analogs like the methoxyphenyl derivative (). Ionic groups often enhance bioavailability, critical for pharmaceutical applications .
  • Chlorophenyl vs.
  • Biological Activity : The nitrothiophene analog () demonstrates antimutagenic activity, suggesting that electron-deficient aromatic systems in Schiff bases may enhance DNA-protective effects. The benzimidazole derivative () affects plant germination, indicating substituent-dependent bioactivity.
  • Crystallographic Behavior : Isomorphous compounds () share nearly identical crystal packing, implying predictable solid-state properties for halogen-substituted analogs.

Biological Activity

(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride, also known as a morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a morpholine moiety, suggesting possible interactions with various biological targets.

The molecular formula of the compound is C14H19ClN2O2C_{14}H_{19}ClN_2O_2, with a molecular weight of approximately 284.77 g/mol. The structure features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug design.

Research indicates that compounds with similar structures often interact with neurotransmitter systems and exhibit immunomodulatory effects. The morpholine ring can facilitate binding to receptors involved in neurotransmission and inflammation modulation.

Biological Activity

  • Antimicrobial Activity : Preliminary studies have suggested that morpholine derivatives possess antimicrobial properties. For instance, compounds structurally related to (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties. Similar morpholine derivatives have been investigated for their ability to mitigate neuroinflammation and protect dopaminergic neurons in models of neurodegenerative diseases such as Parkinson's disease . These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
  • Immunomodulatory Properties : Research has highlighted the immunomodulatory potential of morpholine-containing compounds. They may influence immune responses by regulating the activation of microglia and macrophages, thus potentially serving as therapeutic agents in autoimmune diseases .

Case Study 1: Neuroprotective Mechanisms

A study focused on a structurally similar morpholine derivative demonstrated significant attenuation of nitric oxide production in LPS-stimulated microglial cells, leading to reduced inflammation and improved neuronal survival in vivo . This suggests that (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine could have similar protective effects against neuroinflammatory conditions.

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of morpholine derivatives revealed that they could inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
NeuroprotectiveAttenuation of neuroinflammation
ImmunomodulatoryRegulation of microglial activation

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